Benzyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
benzyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO3/c15-14(16,17)12-8-11(19)6-7-18(12)13(20)21-9-10-4-2-1-3-5-10/h1-5,11-12,19H,6-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRYBKKCIAXQKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CC1O)C(F)(F)F)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Piperidine Ring
The piperidine ring is typically constructed via cyclization reactions starting from appropriate precursors such as substituted amino acids or related intermediates. Commercially available substituted piperidine derivatives can be used as starting materials to facilitate synthesis, as seen in related piperidine derivative preparations.
Introduction of the Trifluoromethyl Group
The trifluoromethyl group at the 2-position is introduced through electrophilic trifluoromethylation or by using trifluoromethyl-substituted building blocks. The presence of this group enhances the compound's lipophilicity and metabolic stability, which are desirable properties in medicinal chemistry.
Hydroxylation at the 4-Position
The hydroxyl group at the 4-position can be introduced via selective oxidation or reduction steps depending on the precursor used. For example, oxidation of a methyl or methylene group at this position or reduction of a keto intermediate can yield the desired 4-hydroxy functionality.
Protection and Functional Group Manipulation
The benzyl ester group is typically introduced by esterification of the carboxylic acid or via reaction with benzyl chloroformate in the presence of a base such as triethylamine. Protection of the amino group on the piperidine nitrogen is often achieved using tert-butyloxycarbonyl (Boc) groups or similar protecting groups to prevent side reactions during intermediate steps.
Typical Synthetic Route
A representative synthetic route based on literature involves:
- Starting from a substituted piperidine derivative or isonipecotic acid.
- Protection of the amino group using tert-butyldicarbonate (Boc protection).
- Introduction of the trifluoromethyl group either by using trifluoromethylated precursors or via trifluoromethylation reactions.
- Hydroxylation at the 4-position via oxidation or reduction.
- Esterification with benzyl chloroformate to form the benzyl ester at the 1-carboxylate position.
- Final deprotection and purification steps.
Reaction Conditions and Optimization
Reaction conditions such as temperature, solvent choice (e.g., dichloromethane, tetrahydrofuran), and catalysts (e.g., metal catalysts or biocatalysts) are optimized to maximize yield and selectivity. For example, some steps are performed at low temperatures (e.g., −78 °C) to control reactivity and stereoselectivity.
| Step | Reaction Type | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|---|
| 1 | Amino group protection | tert-Butyldicarbonate, DCM, 0 °C to rt | Protect amino group (Boc) | Prevents side reactions |
| 2 | Trifluoromethyl group introduction | Electrophilic trifluoromethylation or CF3-substituted precursor | Install CF3 at 2-position | Enhances lipophilicity and stability |
| 3 | Hydroxylation | Oxidation/reduction (e.g., Dess-Martin periodinane) | Introduce 4-hydroxy group | Controls stereochemistry |
| 4 | Esterification | Benzyl chloroformate, triethylamine, DCM | Form benzyl ester at carboxylate | Final functional group installation |
| 5 | Deprotection and purification | Acidic conditions (e.g., HCl in dioxane) | Remove protecting groups | Yields target compound |
- The synthesis of Benzyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate is a multi-step process requiring precise control of functional group transformations and stereochemistry.
- Protecting group strategies such as Boc protection are critical to avoid side reactions during intermediate steps.
- The trifluoromethyl group significantly influences the compound’s physicochemical properties, necessitating careful introduction methods.
- Hydroxylation at the 4-position is typically achieved via selective oxidation or reduction, which can be stereoselective.
- Esterification with benzyl chloroformate is a common method to introduce the benzyl ester moiety.
- Optimization of reaction conditions including temperature, solvent, and catalysts is essential for high yield and purity.
- Analytical techniques such as NMR, mass spectrometry, and chromatography are employed to confirm structure and purity throughout synthesis.
This synthesis pathway aligns with established methodologies for piperidine derivatives and benefits from advances in protecting group chemistry and trifluoromethylation techniques. The resulting compound is valuable for further chemical transformations and potential pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
The applications of "Benzyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate" are primarily focused on pharmaceutical development, particularly in the modulation of neurotransmitter systems. Its structural features suggest potential interactions with biological targets.
Pharmaceutical Development
Trans-benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate: This compound has shown promise in biological studies and may act as an allosteric modulator of muscarinic acetylcholine receptors, which are involved in neurological functions and disorders.
Its unique structure, combining trifluoromethyl, hydroxyl, and fluoro groups, may enhance its biological activity compared to similar compounds. The compound can serve as a lead for further modifications to enhance biological activity.
Related Compounds
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Benzyl 3-fluoro-4-hydroxy-piperidine | Hydroxyl and fluoro groups | Lacks trifluoromethyl group |
| Trifluoromethyl piperidine derivatives | Trifluoromethyl substituent | Varying alkyl or aryl groups |
| Fluorinated piperidines | Fluorine substituents | Different positions of substitutions |
Research Insights
- Antihypertensive Agents: Piperidine derivatives have been explored as novel antihypertensive agents. For example, 6-fluoro-1-isopropyl-2-{[1-(2-phenylethyl)piperidin-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline (3b) showed a potent antihypertensive effect in spontaneously hypertensive rats following oral administration .
- S1P1 Selective Ligands: Research has been done synthesizing fluorine-containing ligands based on compounds with a benzoxazole or oxadiazole core . One such ligand is 3-((2-fluoro-4-(5-(2′-methyl-2-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)-1,2,4-oxadiazol-3-yl)benzyl)-(methyl)amino)-propanoic acid .
Mechanism of Action
The mechanism of action of Benzyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can act on various enzymes and receptors, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features and Molecular Properties
| Compound Name | Substituents (Piperidine Ring) | Molecular Formula | Key Functional Groups | CAS Number | Reference ID |
|---|---|---|---|---|---|
| Benzyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate | -OH (C4), -CF₃ (C2), benzyl ester (C1) | C₁₄H₁₆F₃NO₃ | Ester, hydroxyl, trifluoromethyl | Not provided | |
| tert-Butyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate | -OH (C4), -CF₃ (C2), tert-butyl ester (C1) | C₁₁H₁₈F₃NO₃ | Carbamate, hydroxyl, trifluoromethyl | 1785759-35-4 | |
| Benzyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate | -OH (C4), 4-fluorophenyl (C4), benzyl ester | C₁₉H₂₀FNO₃ | Ester, hydroxyl, fluorophenyl | 156782-68-2 | |
| Benzyl 2-{2,8-bis(trifluoromethyl)quinolin-4-ylmethyl}piperidine-1-carboxylate | Quinoline-CF₃, hydroxyl, benzyl ester | C₂₅H₂₂F₆N₂O₃ | Ester, hydroxyl, trifluoromethyl, quinoline | Not provided | |
| Benzyl 4-aminopiperidine-1-carboxylate | -NH₂ (C4), benzyl ester | C₁₃H₁₈N₂O₂ | Ester, amine | 120278-07-1 |
Key Observations :
Substituent Position : The hydroxyl group at C4 is conserved in the target compound and Benzyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate , but the latter introduces a fluorophenyl group, enhancing aromatic interactions.
Trifluoromethyl Effects: The -CF₃ group at C2 in the target compound contrasts with its absence in Benzyl 4-aminopiperidine-1-carboxylate , which instead has an amine group.
Ester vs. Carbamate : The tert-butyl analog () replaces the benzyl ester with a carbamate, increasing steric bulk and likely slowing hydrolysis .
Key Observations :
- The target compound may be synthesized via esterification of 4-hydroxy-2-(trifluoromethyl)piperidine with benzyl chloroformate, analogous to methods in .
- The tert-butyl analog () likely employs Boc protection strategies, while the quinoline derivative () requires coupling with a mefloquine intermediate.
Hydrophobicity and Bioactivity :
- The quinoline derivative () exhibits antimalarial activity due to its structural similarity to mefloquine, suggesting the target compound could be optimized for similar applications .
Metabolic Stability :
Biological Activity
Benzyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate, also known by its CAS number 946504-83-2, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C14H16F3NO3
- Molecular Weight : 303.281 g/mol
- CAS Number : 946504-83-2
- Purity : ≥97%
The presence of trifluoromethyl and hydroxyl groups in its structure enhances the compound's stability and reactivity, which are critical for its biological interactions .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group significantly influences the compound's binding affinity to various receptors and enzymes, modulating their activity. This can lead to:
- Inhibition of Enzyme Activity : The compound may act as a reversible inhibitor for certain enzymes, including monoacylglycerol lipase (MAGL), which is involved in endocannabinoid metabolism .
- Alteration of Receptor Signaling : It may function as an allosteric modulator of muscarinic acetylcholine receptors, impacting neurotransmitter systems and related neurological functions.
Antiproliferative Effects
Recent studies have demonstrated that compounds structurally similar to this compound exhibit notable antiproliferative activity against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 19.9 |
| MCF-7 (Breast) | 75.3 |
| COV318 (Ovarian) | 30.5 |
| OVCAR-3 (Ovarian) | 45.0 |
These findings suggest that the compound may inhibit cell growth through mechanisms such as apoptosis induction and cell cycle arrest .
Structure-Activity Relationships (SAR)
Research has highlighted the importance of specific structural features in determining the biological activity of piperidine derivatives:
- Hydroxyl Group Positioning : The position of the hydroxyl group on the piperidine ring can significantly alter the compound's binding affinity and selectivity for target enzymes.
- Trifluoromethyl Substitution : The presence of trifluoromethyl groups enhances lipophilicity, improving membrane permeability and receptor interaction capabilities.
Study on MAGL Inhibition
A study focusing on the inhibition of MAGL revealed that derivatives of this compound exhibited competitive inhibition with IC50 values ranging from low nanomolar to micromolar concentrations. This suggests a strong potential for therapeutic applications in pain management and inflammation control through endocannabinoid system modulation .
Neuroprotective Effects
In vivo studies have indicated that compounds similar to this compound can raise brain endocannabinoid levels, leading to neuroprotective effects against neurodegenerative diseases . These findings support further exploration into the compound's role in neurological health.
Q & A
Q. What are the recommended synthetic routes for Benzyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling a substituted piperidine precursor (e.g., 4-hydroxy-2-(trifluoromethyl)piperidine) with benzyl chloroformate under basic conditions. Key steps include:
- Reagent Selection: Use triethylamine or DMAP as a base in anhydrous dichloromethane or THF .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .
- Optimization: Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry (1:1.2 molar ratio of piperidine to benzyl chloroformate) to minimize side products .
Example Reaction Conditions Table:
| Parameter | Value/Reagent | Reference |
|---|---|---|
| Solvent | Dichloromethane | |
| Base | Triethylamine | |
| Temperature | 0–25°C (room temperature) | |
| Reaction Time | 4–12 hours |
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy: Use - and -NMR in deuterated solvents (e.g., CDCl) to confirm regiochemistry. Key signals include the benzyloxy carbonyl group (δ 5.1–5.2 ppm for CH) and trifluoromethyl group (δ -60 to -70 ppm in -NMR) .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (expected [M+H] at m/z 332.11) .
- HPLC: Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) .
Q. What are the key considerations for handling and storing this compound to ensure stability?
Methodological Answer:
- Storage Conditions: Store at -20°C in amber vials under inert gas (N) to prevent hydrolysis of the ester group .
- Handling Precautions: Use PPE (nitrile gloves, safety goggles) in a fume hood. Avoid contact with strong oxidizers (e.g., peroxides) due to potential exothermic reactions .
- Stability Monitoring: Perform periodic FT-IR analysis to detect carbonyl degradation (shift from ~1700 cm) .
Advanced Research Questions
Q. How can X-ray crystallography resolve the three-dimensional structure of this compound, and what challenges arise during refinement?
Methodological Answer:
- Data Collection: Grow single crystals via slow evaporation (ethanol/water). Use MoKα radiation (λ = 0.71073 Å) on a Rigaku diffractometer .
- Refinement: Employ SHELXL for structure solution. Challenges include:
- Disorder: The trifluoromethyl group may exhibit rotational disorder; apply restraints to occupancy factors .
- Hydrogen Bonding: Use PLATON to validate O–H⋯O interactions forming dimeric motifs (R(14) synthons) .
- Validation: Check R-factor convergence (<0.05) and ADPs for anisotropic displacement .
Q. How can conformational analysis of the piperidine ring inform molecular interactions in biological systems?
Methodological Answer:
- Puckering Analysis: Apply Cremer-Pople parameters to quantify ring distortion (e.g., chair vs. boat conformations) using X-ray data .
- Computational Modeling: Perform DFT calculations (B3LYP/6-311G**) to compare energy minima of ring conformers .
- Biological Relevance: Twisted boat conformations may enhance binding to enzyme active sites (e.g., proteases) by aligning hydrogen-bond donors/acceptors .
Q. How should researchers address contradictions in reported toxicological data for piperidine derivatives?
Methodological Answer:
- Literature Review: Compare SDS entries (e.g., vs. 3). Note that "no known hazards" () often indicates lack of testing, not confirmed safety.
- In Vitro Testing: Conduct MTT assays (HEK293 or HepG2 cells) to assess cytotoxicity (IC) .
- Regulatory Alignment: Follow OECD Guidelines 423 (acute oral toxicity) and 429 (skin sensitization) for standardized reporting .
Q. What advanced strategies optimize the regioselective functionalization of the piperidine ring?
Methodological Answer:
- Protecting Groups: Temporarily mask the 4-hydroxy group with TBSCl to direct trifluoromethylation at C2 .
- Catalysis: Use Pd(OAc)/Xantphos for cross-coupling reactions at sterically hindered positions .
- Kinetic Control: Monitor reaction progress via in situ IR to halt at intermediate stages (e.g., before over-alkylation) .
Q. How can researchers leverage spectroscopic data to resolve stereochemical ambiguities in derivatives?
Methodological Answer:
- NOESY NMR: Identify spatial proximity between the benzyl group and trifluoromethyl substituent to confirm axial/equatorial orientations .
- VCD Spectroscopy: Compare experimental vibrational circular dichroism with DFT-predicted spectra for enantiomeric differentiation .
- X-ray Anomalous Dispersion: Use CuKα radiation to determine absolute configuration via Bijvoet differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
